molecular formula C18H18O4 B14268197 Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate CAS No. 139265-06-8

Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate

Cat. No.: B14268197
CAS No.: 139265-06-8
M. Wt: 298.3 g/mol
InChI Key: HFLLMLQBAWGWRM-UHFFFAOYSA-N
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Description

Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate is an organic compound characterized by a cyclobutane ring substituted with a naphthalene group and two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between a naphthalene derivative and a cyclobutane precursor. The reaction conditions often involve the use of catalysts such as copper(I) salts and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of naphthalene-2-ylcyclobutane-1,2-dicarboxylic acid.

    Reduction: Formation of dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-diol.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Dimethyl 1,1-cyclobutanedicarboxylate: A structurally related compound with similar ester functional groups.

    Naphthalene-2-carboxylic acid derivatives: Compounds with a naphthalene core and carboxylic acid functionalities.

Uniqueness: Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate is unique due to the presence of both a cyclobutane ring and a naphthalene group, which confer distinct chemical and physical properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various research applications .

Properties

CAS No.

139265-06-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

dimethyl 3-naphthalen-2-ylcyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C18H18O4/c1-21-17(19)15-10-14(16(15)18(20)22-2)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-16H,10H2,1-2H3

InChI Key

HFLLMLQBAWGWRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1C(=O)OC)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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